N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H19F2N3O3S2 and its molecular weight is 487.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and application of heterocyclic compounds are a significant area of research. For example, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide-related structures have been explored for the creation of new multidentate N-heterocyclic carbenes and their silver(I) complex derivatives. These compounds are stable at low temperatures and have potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied, showing promise against various microbial strains. Substituted 2-aminobenzothiazoles derivatives have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting the potential for designing more potent derivatives for antimicrobial therapies (Anuse et al., 2019).
Fluorescence Probes and Imaging Agents
The development of fluorescent probes and imaging agents for medical diagnostics is another area of application. Structures related to this compound have been synthesized for potential use as PET agents for imaging specific mutations in cancers. Such compounds are synthesized through multiple steps and have applications in bioorganic and medicinal chemistry (Wang et al., 2013).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S2/c1-14(2)33(30,31)18-5-3-16(4-6-18)22(29)28(13-15-7-9-26-10-8-15)23-27-21-19(25)11-17(24)12-20(21)32-23/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHSYKNMCMQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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